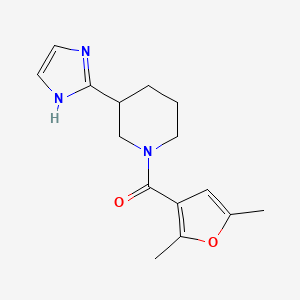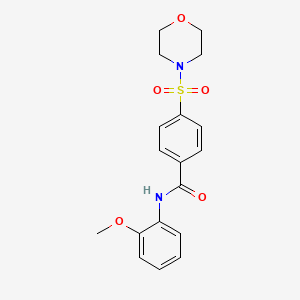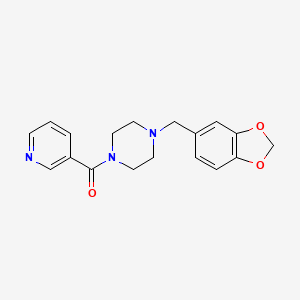![molecular formula C16H17NO2S B5575566 1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline](/img/structure/B5575566.png)
1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline
概要
説明
1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline, also known as MSQ, is a compound that has gained attention in the scientific community due to its potential therapeutic applications. MSQ belongs to the class of tetrahydroquinolines, which have been found to possess a variety of biological activities.
科学的研究の応用
Chromatographic Analysis
1-[(4-methylphenyl)sulfonyl]-1,2,3,4-tetrahydroquinoline and related compounds have been utilized in chromatographic analysis. For instance, Inoue, Matsubara, and Tsuruta (2008) developed a sensitive high-performance liquid chromatographic method for analyzing 1,2,3,4-tetrahydroisoquinolines (TIQs) in rat brains (Inoue, Matsubara, & Tsuruta, 2008).
Inhibitors in Biochemical Pathways
These compounds have been studied for their ability to inhibit phenylethanolamine N-methyltransferase (PNMT), an enzyme involved in epinephrine biosynthesis. Blank et al. (1980) investigated various tetrahydroisoquinoline-7-sulfonanilides for their inhibitory potential (Blank, Krog, Weiner, & Pendleton, 1980).
Synthesis and Catalysis
Pingaew et al. (2013) developed an eco-friendly protocol for the synthesis of N-sulfonyl-1,2,3,4-tetrahydroisoquinolines using a modified Pictet–Spengler reaction (Pingaew, Prachayasittikul, Ruchirawat, & Prachayasittikul, 2013).
Molecular Structure and Reactions
Togo, Hoshina, and Yokoyama (1996) explored the effect of the sulfonyl group on the formation of 1,2,3,4-tetrahydroquinoline derivatives, indicating their relevance in the study of molecular reactions (Togo, Hoshina, & Yokoyama, 1996).
Anticancer Research
1,2,3,4-tetrahydroisoquinoline derivatives, including those related to this compound, have been synthesized as potential anticancer agents. Redda, Gangapuram, and Ardley (2010) reported on their synthesis and evaluation against various cancer cell lines (Redda, Gangapuram, & Ardley, 2010).
Development of New Molecules
Shang et al. (2020) presented a metal-free one-pot synthesis of various 3-aminoisoquinolines, demonstrating the ongoing research into new molecular formations and their applications (Shang, Li, Tian, Jia, & Zou, 2020).
作用機序
Target of Action
1-Tosyl-1,2,3,4-tetrahydroquinoline is a part of the large group of isoquinoline alkaloids, where 1,2,3,4-tetrahydroisoquinolines (THIQ) form an important class . These compounds exert diverse biological activities against various infective pathogens and neurodegenerative disorders . .
Mode of Action
It is known that thiq-based compounds, including 1-tosyl-1,2,3,4-tetrahydroquinoline, can act as precursors for various alkaloids displaying multifarious biological activities . The reaction involves the cyclization of an N-acyl derivative of β-phenylethylamine in the presence of a dehydrating agent such as POCl3, P2O5, ZnCl2 to generate 3,4-dihydro isoquinoline derivatives .
Biochemical Pathways
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that these compounds may interact with multiple biochemical pathways.
Result of Action
Thiq-based compounds are known to exert diverse biological activities against various infective pathogens and neurodegenerative disorders . This suggests that the compound may have a broad range of molecular and cellular effects.
Action Environment
It is known that the synthesis of thiq derivatives has been explored using various new and environmentally friendly methods .
Safety and Hazards
将来の方向性
The study of complex organic molecules like this one is a vibrant field of research, with potential applications in medicinal chemistry, materials science, and other areas. Future research could explore its potential biological activity, its physical and chemical properties, and methods for its synthesis .
特性
IUPAC Name |
1-(4-methylphenyl)sulfonyl-3,4-dihydro-2H-quinoline | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C16H17NO2S/c1-13-8-10-15(11-9-13)20(18,19)17-12-4-6-14-5-2-3-7-16(14)17/h2-3,5,7-11H,4,6,12H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GFQYTRYDCBOWCV-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=C(C=C1)S(=O)(=O)N2CCCC3=CC=CC=C32 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C16H17NO2S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
287.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Synthesis routes and methods
Procedure details








Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![3-({methyl[2-(4-methyl-1,3-thiazol-5-yl)ethyl]amino}methyl)-3-pyrrolidinol dihydrochloride](/img/structure/B5575487.png)


![(4aS*,7aR*)-1-(3,4-difluorobenzoyl)-4-propyloctahydrothieno[3,4-b]pyrazine 6,6-dioxide](/img/structure/B5575509.png)
![N,2-dimethyl-N-{[3-(3-methylphenyl)-1,2,4-oxadiazol-5-yl]methyl}-3-furamide](/img/structure/B5575541.png)

![1-(3,4-dimethylphenyl)-3,4-dimethylpyrano[2,3-c]pyrazol-6(1H)-one](/img/structure/B5575555.png)
sulfamic acid](/img/structure/B5575562.png)
![5-imino-2-isobutyl-6-(2-methylbenzylidene)-5,6-dihydro-7H-[1,3,4]thiadiazolo[3,2-a]pyrimidin-7-one](/img/structure/B5575565.png)
![1-(4-fluorophenyl)-4-[(2-phenyl-1,3-thiazol-4-yl)methyl]piperazine](/img/structure/B5575572.png)
![(1S*,5R*)-6-(cyclopropylmethyl)-3-[5-fluoro-2-(trifluoromethyl)benzyl]-3,6-diazabicyclo[3.2.2]nonan-7-one](/img/structure/B5575573.png)
![4-[(3,5-dimethyl-1H-pyrazol-1-yl)carbonyl]-1-phenyl-2-pyrrolidinone](/img/structure/B5575581.png)

